
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of three chlorine atoms on the phenyl ring and two methyl groups on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed, involving functionalized enamines, triethyl orthoformate, and ammonium acetate . This method allows for the efficient synthesis of disubstituted pyrimidine derivatives in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and molecular interactions.
Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine: Similar in structure but with different chlorine atom positions on the phenyl ring.
2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine: Another structural isomer with variations in chlorine atom positions.
Uniqueness
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in the 2,4,6-positions on the phenyl ring may confer distinct properties compared to other isomers, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H9Cl3N2 |
|---|---|
分子量 |
287.6 g/mol |
IUPAC名 |
2,4-dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)12-10(14)3-8(13)4-11(12)15/h3-5H,1-2H3 |
InChIキー |
BLCKVVHCCBCBPG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C2=C(C=C(C=C2Cl)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


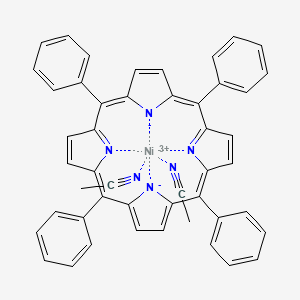

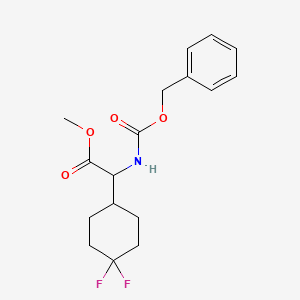
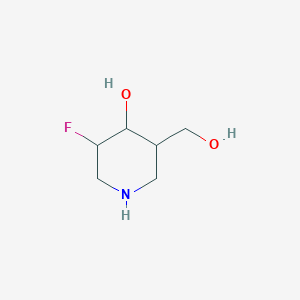
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
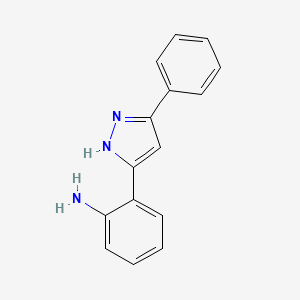



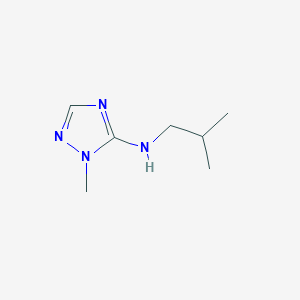
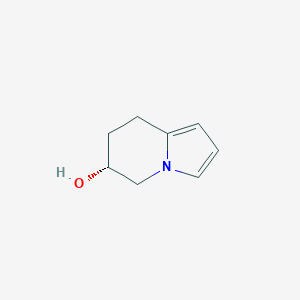
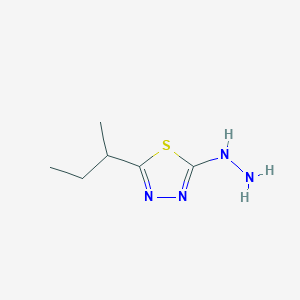

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
